2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone
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Overview
Description
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone is a complex organic compound featuring a thienopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thieno and pyrimidine rings in its structure suggests it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone typically involves multi-step organic reactions One common method starts with the preparation of the thienopyrimidine core, which can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the ethanone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
- 4-(p-Tolylthio)-5,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone is unique due to the presence of the ethanone moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-6-13(7-5-10)14(20)8-21-16-15-11(2)12(3)22-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGUVSYXSRKINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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